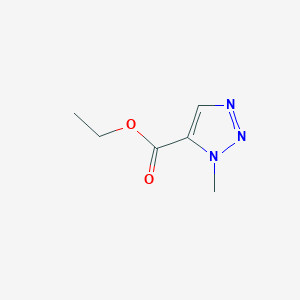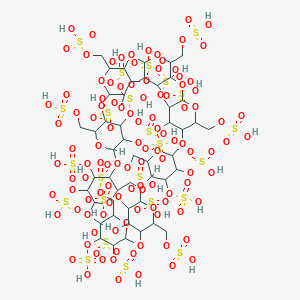
2-(Cbz-amino)acétaldéhyde diméthyl acétal
Vue d'ensemble
Description
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzyl group attached to a 2,2-dimethoxyethylcarbamate moiety.
Applications De Recherche Scientifique
2-(Cbz-amino)acetaldehyde Dimethyl Acetal has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is used for deacetylation in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate .
Mode of Action
It is known to participate in reactions involving deacetylation .
Biochemical Pathways
The compound is involved in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate . These are key intermediates in glycolysis and other metabolic pathways.
Action Environment
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation .
Analyse Biochimique
Biochemical Properties
It is known that benzyl carbamates, a class of compounds to which Benzyl (2,2-dimethoxyethyl)carbamate belongs, can participate in various biochemical reactions . They are often used as protected forms of ammonia in the synthesis of primary amines
Molecular Mechanism
It is known that benzyl carbamates can undergo nucleophilic substitution reactions at the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal can be synthesized through the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of benzyl (2,2-dimethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted benzyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2,2-Dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but lacks the carbamate moiety.
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (2,2-dimethoxyethyl)carbamate.
Uniqueness
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is unique due to its combination of a benzyl group and a 2,2-dimethoxyethylcarbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)

![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)






